N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-chlorophenyl)methyl]oxamide
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Description
N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-chlorophenyl)methyl]oxamide is a useful research compound. Its molecular formula is C18H21ClN4O2S and its molecular weight is 392.9. The purity is usually 95%.
BenchChem offers high-quality N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-chlorophenyl)methyl]oxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-chlorophenyl)methyl]oxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Docking Studies
- Research on similar compounds has focused on their synthesis and evaluation for potential biological activities. For instance, the synthesis of heterocyclic compounds incorporating elements like oxazole and pyrazoline, evaluated for anticancer and antimicrobial activities, demonstrates the interest in exploring the therapeutic potential of such molecules (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021).
Antimicrobial and Antifungal Activities
- Similarly structured compounds have been evaluated for their antimicrobial and antifungal activities. This suggests a potential application in developing new pharmaceutical drugs aimed at overcoming microbial resistance (M. Doležal, J. Zítko, Z. Osička, J. Kuneš, M. Vejsová, V. Buchta, J. Dohnal, J. Jampílek, K. Kráľová, 2010).
Inhibition of Photosynthetic Electron Transport
- Research has also explored the use of pyrazole derivatives as inhibitors of photosynthetic electron transport. This highlights a potential agricultural application, where such compounds could serve as herbicides or growth regulators (C. B. Vicentini, S. Guccione, L. Giurato, Rebecca Ciaccio, D. Mares, G. Forlani, 2005).
Antitubercular Activities
- Another area of interest is the synthesis and screening of pyrazole derivatives for antitubercular activities. This indicates the potential of such compounds in addressing tuberculosis, a significant global health challenge (N. Nayak, J. Ramprasad, U. Dalimba, P. Yogeeswari, D. Sriram, 2016).
Electrosynthesis and Optoelectronic Properties
- The electropolymerization of nitrogen analogs of thiophene derivatives in ionic liquids, showcasing lowered oxidation potentials and favorable electroactivity, suggests applications in materials science, particularly in developing conductive polymers with specific optoelectronic properties (Zilan Feng, Daize Mo, Zhipeng Wang, Shijie Zhen, Jingkun Xu, Baoyang Lu, Shouli Ming, Kaiwen Lin, Jinhua Xiong, 2015).
properties
IUPAC Name |
N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-chlorophenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2S/c1-18(2,3)23-15(13-9-26-10-14(13)22-23)21-17(25)16(24)20-8-11-4-6-12(19)7-5-11/h4-7H,8-10H2,1-3H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZUJDCZKOPZSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-chlorophenyl)methyl]oxamide |
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